molecular formula C21H24ClN7O2 B12715024 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate CAS No. 97765-53-2

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate

Cat. No.: B12715024
CAS No.: 97765-53-2
M. Wt: 441.9 g/mol
InChI Key: WGZNMCGCIBAOBC-UHFFFAOYSA-M
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Description

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate is an organic compound known for its vibrant orange crystalline form. This compound is a cationic dye, often used in various industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate typically involves a multi-step chemical process. The general synthetic route includes:

Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness. The compound should be stored in a dry, cool place, away from light and heat sources to prevent degradation .

Chemical Reactions Analysis

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate involves its interaction with various molecular targets. The compound’s cationic nature allows it to bind to negatively charged cellular components, leading to its use in staining and dyeing applications. The azo bond in the compound can undergo cleavage under specific conditions, releasing the constituent aromatic amines, which can interact with various biological pathways .

Comparison with Similar Compounds

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate is unique due to its specific chemical structure and properties. Similar compounds include:

  • 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride
  • 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate

These compounds share similar structural features but differ in their counterions, which can influence their solubility, stability, and reactivity .

Properties

CAS No.

97765-53-2

Molecular Formula

C21H24ClN7O2

Molecular Weight

441.9 g/mol

IUPAC Name

3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;acetate

InChI

InChI=1S/C19H21ClN7.C2H4O2/c1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;1-2(3)4/h6-9,12-13H,4-5,11H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

WGZNMCGCIBAOBC-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.CC(=O)[O-]

Origin of Product

United States

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